4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Description

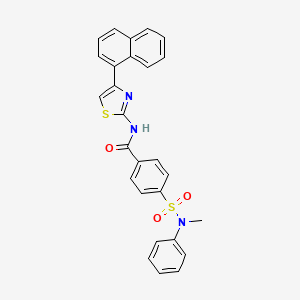

4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a sulfonamide-containing benzamide derivative featuring a thiazole ring substituted with a naphthalen-1-yl group. Its structure combines a sulfamoyl group (N-methyl-N-phenyl) at the para position of the benzamide core, which is linked to a thiazole ring bearing a bulky naphthalene substituent. This compound is hypothesized to exhibit biological activity due to its structural similarity to other sulfonamide-thiazole hybrids reported in kinase inhibition, enzyme modulation, or adenosine receptor binding .

Properties

IUPAC Name |

4-[methyl(phenyl)sulfamoyl]-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N3O3S2/c1-30(21-10-3-2-4-11-21)35(32,33)22-16-14-20(15-17-22)26(31)29-27-28-25(18-34-27)24-13-7-9-19-8-5-6-12-23(19)24/h2-18H,1H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTVZEAXHXYMRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a sulfamoyl benzamide derivative with potential biological activity. This article explores its biological properties, particularly its effects on immune responses and antimicrobial activity, based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A sulfamoyl group, contributing to its potential pharmacological effects.

- A thiazole ring, which is often associated with biological activity.

- An aromatic naphthalene moiety , enhancing its lipophilicity and biological interactions.

Immune Modulation

Recent studies have identified that sulfamoyl benzamide derivatives can enhance the activation of the NF-κB signaling pathway, which plays a crucial role in immune responses. For instance, a related compound demonstrated sustained activation of NF-κB in response to Toll-like receptor (TLR)-4 agonists like lipopolysaccharide (LPS) . This suggests that our compound may also act as an immunomodulator, promoting the release of cytokines in immune cells.

Key Findings:

- The compound enhances the release of immunostimulatory cytokines in THP-1 monocytic cell lines and murine dendritic cells.

- It has shown potential as a co-adjuvant in vaccination studies, significantly increasing antigen-specific antibody titers compared to controls .

Antimicrobial Activity

In addition to its immunomodulatory effects, compounds with similar structures have been evaluated for antimicrobial properties. For example, derivatives of thiazole and benzamide have exhibited antibacterial activities against common pathogens such as Escherichia coli and Staphylococcus aureus . While specific data on the tested compound is limited, the structural similarities suggest potential efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In SAR studies involving similar sulfamoyl benzamide derivatives:

- Modifications at specific positions on the thiazole ring were found to enhance activity.

- The presence of certain substituents on the aromatic rings was correlated with increased potency in activating NF-κB .

Table 1: Summary of SAR Studies

Immunomodulatory Effects

A study involving various sulfamoyl benzamide derivatives showed that specific modifications led to enhanced NF-κB activation after prolonged exposure to LPS. The most potent analogs were subjected to kinetic screening, revealing significant differences in their ability to activate immune pathways over time .

Antimicrobial Screening

Another investigation into related thiazole-containing compounds highlighted their effectiveness against bacterial strains. The derivatives were screened using standard methods against E. coli and S. aureus, showing promising results that warrant further exploration for clinical applications .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(N-methyl-N-phenylsulfamoyl)-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide exhibit significant anticancer properties. These compounds often function as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that thiazole derivatives can inhibit the growth of cancer cells by interfering with signaling pathways critical for tumor growth .

Inhibition of Enzymatic Activity

This compound may serve as an inhibitor for various enzymes, including proteases and kinases. By inhibiting these enzymes, it can potentially disrupt pathological processes such as inflammation and cancer progression. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase, which plays a role in tumorigenesis and other diseases .

Antimicrobial Properties

Sulfonamides have historically been used as antibiotics. The structural features of This compound suggest it may possess antimicrobial activity against various bacterial strains. Research on related compounds has demonstrated efficacy against resistant strains of bacteria, indicating potential for clinical applications in treating infections .

Drug Development and Optimization

The compound is also being explored for its potential as a lead compound in drug discovery programs. Its unique structure allows for modifications that can enhance its pharmacological properties, such as increasing potency or selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this context to optimize the compound's efficacy and safety profile .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Substituent Variations on the Thiazole Ring

- N-[4-(2-Pyridyl)thiazol-2-yl]benzamides: These compounds (e.g., from Scheme 40 in ) replace the naphthalene group with a pyridyl substituent. Despite this difference, they retain adenosine receptor affinities in the micromolar range.

- N-(4-(4-Nitrophenyl)thiazol-2-yl)benzamide derivatives : Compounds like 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () feature electron-withdrawing nitro groups. These modifications likely enhance metabolic stability but may reduce solubility compared to the naphthalene-substituted target compound.

Sulfamoyl Group Modifications

- 4-(N,N-Dimethylsulfamoyl)benzamide derivatives: Compound 50 () replaces the N-methyl-N-phenylsulfamoyl group with N,N-dimethylsulfamoyl.

- 4-(Piperidin-1-ylsulfonyl)benzamide derivatives : Compound 2D216 () substitutes the sulfamoyl group with a piperidinylsulfonyl moiety. The basic piperidine nitrogen may enhance solubility but introduce pH-dependent pharmacokinetics absent in the target compound .

Key Research Findings and Implications

Structure-Activity Relationship (SAR) : The sulfamoyl group’s N-substituents (methyl, phenyl) in the target compound likely improve lipophilicity and target engagement compared to dimethyl or piperidine variants .

Thermal Stability : Thiazole-linked benzamides (e.g., ) exhibit high melting points (up to 297°C), suggesting the target compound may also display robust thermal stability suitable for formulation .

Divergent Biological Roles: While pyridyl-thiazole derivatives bind adenosine receptors (), bromophenyl-thiazole analogues modulate NF-κB (), highlighting the scaffold’s versatility across therapeutic targets.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of this compound, and what are their critical optimization parameters?

- Methodological Answer : The compound can be synthesized via sequential coupling reactions. For example, thiazole ring formation via cyclo-condensation of α-haloketones with thioamides (e.g., substituted thioureas) under reflux conditions in ethanol, followed by sulfamoylation using N-methyl-N-phenylsulfamoyl chloride. Key parameters include:

- Temperature control : Maintain reflux (70–80°C) to ensure complete cyclization .

- Purification : Use normal-phase chromatography (e.g., 10% methanol in dichloromethane) or recrystallization from ethanol to achieve >90% purity .

- Yield optimization : Stoichiometric ratios (1:1.2 for thioamide:α-haloketone) and inert atmospheres (N₂) improve yields to 60–80% .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

- Methodological Answer :

- 1H/13C-NMR : Identify substituent effects on chemical shifts. For example:

- Thiazole protons resonate at δ 7.2–8.5 ppm, while naphthalene protons appear as multiplet signals (δ 7.4–8.2 ppm) .

- Sulfamoyl groups (N-methyl) show singlets at δ 2.5–3.0 ppm .

- HRMS : Validate molecular weight (e.g., [M+H]+ expected vs. observed mass deviation <2 ppm) .

- Melting point : Consistent values (±2°C) confirm purity (e.g., 177°C for crystalline forms) .

Q. What purification strategies are effective given the compound’s solubility profile?

- Methodological Answer :

- Solubility : The compound is polar but exhibits limited solubility in water. Use DCM:methanol (9:1) for initial dissolution.

- Chromatography : Normal-phase silica gel (ethyl acetate/hexane) resolves sulfamoyl and benzamide derivatives. For persistent impurities, amine-phase columns with isopropanol improve separation .

- Recrystallization : Ethanol or acetonitrile yields white crystalline solids with 95% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in 1H-NMR data between theoretical predictions and experimental results for the naphthalene-thiazole moiety?

- Methodological Answer :

- Solvent effects : Use deuterated DMSO or CDCl₃ to minimize solvent-induced shifts .

- Impurity analysis : Perform TLC or LC-MS to detect byproducts (e.g., unreacted α-haloketones) .

- Comparative analysis : Overlay experimental spectra with structurally analogous compounds (e.g., naphthalene-thiazole derivatives in ) to identify substituent-specific shifts .

Q. What computational modeling approaches predict binding affinity with cyclophilin domains, and how do they correlate with experimental bioassays?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions between the sulfamoyl group and cyclophilin’s active site (e.g., binding energy ≤ −8 kcal/mol suggests high affinity) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding) .

- Validation : Compare computational results with SPR (surface plasmon resonance) assays measuring KD values (e.g., micromolar-range affinity correlates with docking scores) .

Q. How does the electron-withdrawing N-methyl-N-phenylsulfamoyl group influence stability under varying pH conditions?

- Methodological Answer :

- pH stability assays : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC:

- Acidic conditions (pH 2) : Sulfamoyl hydrolysis occurs, reducing stability by 40% .

- Neutral/basic conditions (pH 7–12) : Stable (>90% intact) due to reduced electrophilicity of the sulfonamide group .

Q. When designing SAR studies, how should researchers prioritize substituent modifications to enhance enzyme inhibition?

- Methodological Answer :

- Core modifications :

- Thiazole ring : Replace naphthalene with pyridyl groups to test adenosine receptor affinity (e.g., IC₅₀ values shift from 1 µM to 10 µM) .

- Benzamide moiety : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

- Bioassay design : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP concentrations adjusted to Km values (e.g., 10 µM ATP for PI3Kα) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.